molecular formula C13H16BrNO4 B14774630 (3-Bromo-2,6-dimethoxyphenyl)(morpholino)methanone

(3-Bromo-2,6-dimethoxyphenyl)(morpholino)methanone

Cat. No.: B14774630
M. Wt: 330.17 g/mol
InChI Key: GLNHUGYBWNVAGL-UHFFFAOYSA-N
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Description

(3-Bromo-2,6-dimethoxyphenyl)(morpholino)methanone: is a chemical compound with the molecular formula C12H14BrNO4. It is characterized by the presence of a bromine atom, two methoxy groups, and a morpholino group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,6-dimethoxyphenyl)(morpholino)methanone typically involves the reaction of 3-bromo-2,6-dimethoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2,6-dimethoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (3-Bromo-2,6-dimethoxyphenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (3-Bromo-2,6-dimethoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • (3-Bromo-2,5-dimethoxyphenyl)(morpholino)methanone
  • (3-Bromo-2,4-dimethoxyphenyl)(morpholino)methanone
  • (3-Bromo-2,6-dimethoxyphenyl)(piperidino)methanone

Comparison: Compared to similar compounds, (3-Bromo-2,6-dimethoxyphenyl)(morpholino)methanone is unique due to its specific substitution pattern on the phenyl ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C13H16BrNO4

Molecular Weight

330.17 g/mol

IUPAC Name

(3-bromo-2,6-dimethoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C13H16BrNO4/c1-17-10-4-3-9(14)12(18-2)11(10)13(16)15-5-7-19-8-6-15/h3-4H,5-8H2,1-2H3

InChI Key

GLNHUGYBWNVAGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)N2CCOCC2

Origin of Product

United States

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